(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
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Overview
Description
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrolidine ring, and a benzo[d][1,3]dioxole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
This compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . It shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The result of the compound’s action is the modulation of metabolic and inflammatory responses. By selectively activating GPBAR1, it can potentially treat metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Biochemical Analysis
Biochemical Properties
This compound has been identified as a potent agonist of the G-protein bile acid receptor 1 (GPBAR1) . It interacts with GPBAR1, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction is selective, showing high selectivity over other bile acid receptors .
Cellular Effects
The activation of GPBAR1 by (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone influences various cellular processes. It stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with GPBAR1 . This binding activates the receptor, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Its ability to induce mRNA expression of the GPBAR1 target gene suggests potential long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a suitable hydrazide with a carboxylic acid derivative. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, followed by the attachment of the benzo[d][1,3]dioxole moiety through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes must also consider factors such as reaction time, temperature control, and purification methods to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.
Scientific Research Applications
Chemistry
In chemistry, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of oxadiazole and pyrrolidine rings exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring the compound’s ability to interact with biological targets and its potential therapeutic applications.
Medicine
In medicine, this compound is being studied for its potential as a drug candidate. Its unique structure and biological activities make it a promising lead compound for the development of new pharmaceuticals. Researchers are particularly interested in its potential to treat diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as polymer science, catalysis, and material science. Researchers are exploring its potential to improve the performance and efficiency of industrial processes.
Comparison with Similar Compounds
Similar Compounds
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone: shares similarities with other oxadiazole and pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzo[d][1,3]dioxole moiety, in particular, sets it apart from other similar compounds, potentially enhancing its stability and bioactivity.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-14(9-1-2-11-12(5-9)20-8-19-11)17-4-3-10(6-17)13-15-7-21-16-13/h1-2,5,7,10H,3-4,6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUVCJLVTZUARP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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